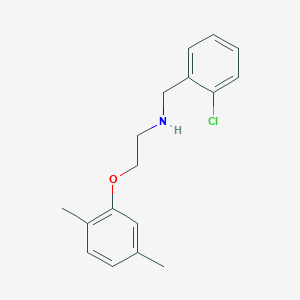

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine

Description

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine is a synthetic phenethylamine derivative characterized by a 2-chlorobenzyl group attached to the ethylamine backbone and a 2,5-dimethylphenoxy substituent. However, its pharmacological profile remains understudied compared to well-documented analogs.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2,5-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-13-7-8-14(2)17(11-13)20-10-9-19-12-15-5-3-4-6-16(15)18/h3-8,11,19H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPNVCUZQOLYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine typically involves the following steps:

Preparation of 2-(2,5-dimethylphenoxy)ethanamine: This intermediate can be synthesized by reacting 2,5-dimethylphenol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2,5-dimethylphenoxy)ethanol. This is then converted to 2-(2,5-dimethylphenoxy)ethanamine through a reaction with ammonia or an amine.

Formation of this compound: The final compound is synthesized by reacting 2-(2,5-dimethylphenoxy)ethanamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class, such as 25B-NBOMe and 25C-NBOMe, features a 2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substitution. In contrast, N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine replaces the methoxy groups with methyl groups on the phenoxy ring and substitutes the benzyl group with chlorine at the ortho position.

- Receptor Affinity: NBOMe derivatives exhibit high affinity for serotonin receptors (5-HT2A). The dimethylphenoxy group in the target compound could reduce polar interactions with these receptors, leading to lower potency .

Table 1: Structural and Functional Comparison with NBOMe Derivatives

Chlorobenzyl-Substituted Ethanamines

describes N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine (CAS 866043-09-6), which differs in the position of chlorine (para vs. ortho) and the phenoxy substituents (3,5-dimethyl vs. 2,5-dimethyl).

- The 2,5-dimethylphenoxy group in the target compound could enhance metabolic stability over 3,5-dimethyl isomers due to reduced oxidative susceptibility .

Anticonvulsant Aroxyethylamines

highlights 2-(aroxy)ethylamines with anticonvulsant activity, such as compound XVI (100% protection in MES assay at 100 mg/kg). The target compound’s dimethylphenoxy group aligns with structural features of these anticonvulsants but lacks a methoxyethyl side chain, which may reduce neurotoxicity risks .

Table 2: Anticonvulsant Activity Comparison

Positional Isomer Differentiation

Chromatography-mass spectrometry studies () emphasize the importance of distinguishing positional isomers in phenethylamine derivatives. For example, the target compound’s 2-chlorobenzyl and 2,5-dimethylphenoxy groups would generate distinct mass spectra compared to isomers with meta or para substitutions, aiding in pharmacological characterization .

Biological Activity

N-(2-Chlorobenzyl)-2-(2,5-dimethylphenoxy)-1-ethanamine is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₇H₂₀ClNO. The compound features a chlorobenzyl group and a dimethylphenoxy moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀ClNO |

| CAS Number | 1040684-29-4 |

| Molecular Weight | 303.80 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| MRSA | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. It may bind to various receptors or enzymes, modulating their activity and leading to altered cellular responses. Detailed studies are necessary to elucidate the exact molecular pathways involved in its antimicrobial and anticancer actions.

Case Studies

A notable case study highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains. In vitro studies demonstrated that when combined with standard antibiotics, this compound enhanced the efficacy of these drugs against MRSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.